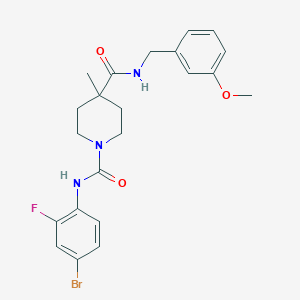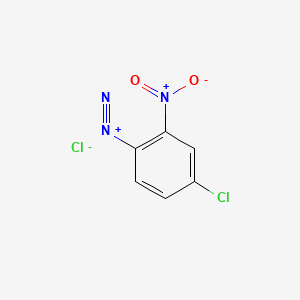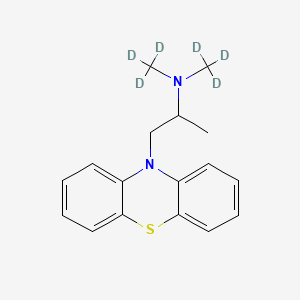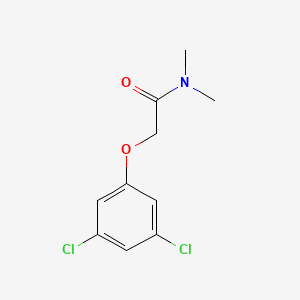
Tridecaazanium;pentaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Tridecaazanium;pentaborate is a complex compound that has been studied for its unique properties It’s known that the compound forms a hydrogen-bonded supramolecular framework, consisting of ammonium pentaborate, containing poly (ethylene-glycol) chains extending down tubular cavities in the structure .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The compound is formed by the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water . This structure represents the first known example of a borate-based polymer inclusion compound .
Biochemical Pathways
The formation of the compound involves a series of chemical reactions, including thermolysis and hydrolysis . These processes could potentially interact with various biochemical pathways within a given environment.
Pharmacokinetics
Understanding the pharmacokinetics of prodrugs and their metabolites can provide insights into the potential behavior of complex compounds like this compound .
Result of Action
The result of the action of this compound is the formation of a new hydrogen-bonded supramolecular framework . This structure represents the first known example of a borate-based polymer inclusion compound . The compound has potential applications as porous or piezoelectric materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of the compound involves the thermolysis of ammonia borane, a process that is temperature-dependent . Additionally, the hydrolysis of the dehydrogenation products by ambient water suggests that the presence and quality of water in the environment could also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecaazanium;pentaborate can be synthesized through the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water . Another method involves hydrothermal synthesis using transition-metal complexes as templates. For instance, compounds like [M(dap)₃][B₅O₆(OH)₄]₂·H₂O (where M = Co or Ni and dap = 1,2-diaminopropane) have been synthesized under hydrothermal conditions .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature/pressure solid-state methods or boric acid flux conditions in the presence of various alkali metal, alkaline earth metal, rare earth, or transition metal cations .
Chemical Reactions Analysis
Types of Reactions: Tridecaazanium;pentaborate undergoes various chemical reactions, including hydrolysis, where water molecules interact with and disrupt the borate network . This compound can also participate in polymer-inclusion reactions, forming supramolecular frameworks .
Common Reagents and Conditions:
Hydrolysis: Involves water molecules and can be influenced by the presence of OH⁻ or H⁺ ions to simulate basic or acidic environments.
Polymer-Inclusion Reactions: Utilizes poly(ethylene-glycol) chains extending down tubular cavities in the structure.
Major Products: The hydrolysis of this compound typically results in the formation of boric acid and other borate ions . Polymer-inclusion reactions can lead to the formation of novel supramolecular structures .
Scientific Research Applications
Chemistry: Used in the synthesis of novel borate compounds with unique structural properties.
Biology: Investigated for its potential use in medical research due to its unique chemical properties.
Industry: Utilized in the production of materials with luminescent properties and as a template for the synthesis of zeolites and metal-organic frameworks.
Comparison with Similar Compounds
Triborate Salts: [H₂N(CH₂CH₂)₂NH₂][B₃O₃(OH)₄]₂.
Other Pentaborate Salts: [MeHN(CH₂CH₂)₂NH][B₅O₆(OH)₄], [MeHN(CH₂CH₂)₂NMe][B₅O₆(OH)₄], and [Me₂N(CH₂CH₂)₂NMe₂][B₅O₆(OH)₄]₂.
Uniqueness: Tridecaazanium;pentaborate is unique due to its ability to form hydrogen-bonded supramolecular frameworks with poly(ethylene-glycol) chains . This property distinguishes it from other borate compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
12007-89-5 |
|---|---|
Molecular Formula |
BH4NO+ |
Molecular Weight |
44.85 g/mol |
IUPAC Name |
tridecaazanium;pentaborate |
InChI |
InChI=1S/B.H3N.O/h;1H3;/p+1 |
InChI Key |
UVRJJIXFDOUXJS-UHFFFAOYSA-O |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
[B].[NH4+].[O] |
physical_description |
DryPowde |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-butoxy)-3-((2-methoxyethyl){[3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)-2-propanol](/img/structure/B1650696.png)

![1-(tert-butoxy)-3-[{[5-(3-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}(propyl)amino]-2-propanol](/img/structure/B1650698.png)
![N~2~-(cyclopropylmethyl)-N~2~-{[5-(2-methoxyphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B1650700.png)
![1-(benzyloxy)-3-[{[5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}(cyclopropylmethyl)amino]-2-propanol](/img/structure/B1650701.png)
![N-cycloheptyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B1650702.png)
![1-(2,4-Dimethylphenyl)-4-({1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}carbonyl)piperazine](/img/structure/B1650705.png)
![4-{[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]carbonyl}morpholine](/img/structure/B1650706.png)
![2-[4-(4-chlorophenyl)-3-methyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl]-N-propylacetamide](/img/structure/B1650707.png)
![N-(4-{[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methyl]thio}phenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B1650709.png)


![N-ethyl-2-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}formamido)propanamide](/img/structure/B1650718.png)

